molecular formula C16H16N2O6S B2982552 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 941936-70-5

3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B2982552
CAS No.: 941936-70-5
M. Wt: 364.37
InChI Key: WVALWZAITONUGN-UHFFFAOYSA-N
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Description

3-Ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide is a benzamide derivative characterized by a sulfonyl ethyl group at the 3-position of the benzamide ring and a 4-methoxy-2-nitrophenyl substituent on the amide nitrogen. This compound belongs to a class of molecules with diverse pharmacological and material science applications, owing to its electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) functional groups.

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-6-4-5-11(9-13)16(19)17-14-8-7-12(24-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVALWZAITONUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-ethylsulfonylbenzoic acid with 4-methoxy-2-nitroaniline under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of coupling agents and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-ethylsulfonyl-N-(4-methoxy-2-aminophenyl)benzamide.

Scientific Research Applications

3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Shares the 4-methoxy-2-nitrophenyl group but replaces the 3-ethylsulfonyl with a bromine atom. This substitution reduces molecular weight (4MNB: ~375 g/mol vs. target compound: ~491 g/mol) and alters lipophilicity, impacting solubility and crystallinity .
  • 3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide : Features additional methoxy groups at the 3- and 5-positions of the benzamide ring. The increased electron density from methoxy groups may enhance stability against oxidative degradation compared to the sulfonyl-containing target compound .
  • N-(2-Nitrophenyl)benzamide Derivatives : Substitutions at the benzamide ring (e.g., 2-hydroxy, 3-chloro) significantly affect melting points. For example:
    • Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide): Melting point = 90°C .
    • Rip-D (2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide): Melting point = 96°C .

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 491.768 Not reported 3-ethylsulfonyl, 4-methoxy-2-nitro
4MNB ~375 Not reported 4-bromo, 4-methoxy-2-nitro
3,5-Dimethoxy Analogue 332.312 Not reported 3,5-dimethoxy, 4-methoxy-2-nitro
Rip-B Not reported 90 Benzamide, 3,4-dimethoxyphenethyl

Crystallographic and Hydrogen-Bonding Patterns

  • 2-Nitro-N-(4-nitrophenyl)benzamide: Crystallizes in an orthorhombic system with a dihedral angle of 82.32° between aromatic rings. Intramolecular C–H···O hydrogen bonds stabilize a non-planar conformation .
  • 4-Bromo-N-(2-nitrophenyl)benzamide: Exhibits two molecules per asymmetric unit, with intermolecular N–H···O hydrogen bonds forming a 3D network .

Pharmacological Activity

Anti-Inflammatory Potential

Benzamides with nitro or chloro substituents at specific positions show enhanced anti-inflammatory activity:

  • 4-Nitro-substituted benzamides (C7) : Exhibit higher activity than 2- or 3-nitro analogues due to improved electron-withdrawing effects at the 4-position .
  • Chloro-substituted benzamides (C4) : 2-Chloro derivatives outperform 3- or 4-chloro isomers in activity .
    The target compound’s 3-ethylsulfonyl group may modulate activity through steric and electronic effects, though direct biological data are lacking.

Enzyme Modulation (Glucokinase, CYP)

  • Fluorinated benzamides: Improved metabolic stability over non-fluorinated analogues (e.g., trifluorobenzamide has 6× longer half-life in RLM studies) . The ethylsulfonyl group in the target compound may similarly influence metabolic stability, though its interaction with CYP enzymes remains unstudied.

Biological Activity

3-Ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide includes a sulfonyl group, a methoxy group, and a nitro group, which contribute to its biological properties. The following table summarizes its key chemical properties:

PropertyValue
IUPAC Name3-Ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide
Molecular FormulaC16H18N2O4S
Molecular Weight342.39 g/mol
SolubilitySoluble in DMSO

The biological activity of 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group may form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity and subsequent disruption of cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzamides can inhibit the growth of various bacterial strains by targeting bacterial cell wall synthesis and function .

Anticancer Activity

In vitro studies have demonstrated that 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide may possess anticancer properties. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For example, related compounds have been found to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

  • Antiviral Activity : A study investigated the antiviral effects of benzamide derivatives against Hepatitis B virus (HBV). The findings suggest that modifications in the benzamide structure can enhance antiviral activity, potentially applicable to derivatives like 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide .
  • Cytotoxicity Assessment : In a comparative study, various benzamide derivatives were screened for cytotoxic effects on cancer cell lines such as MCF-7 and HCT116. Compounds with similar structures displayed IC50 values in the low micromolar range, indicating significant antiproliferative activity .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their biological efficacy. The presence of electron-donating groups like methoxy has been linked to enhanced activity against cancer cells due to improved interactions with target proteins involved in cell proliferation and survival pathways .

Q & A

Q. What are the established synthetic routes for 3-ethylsulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:

  • Step 1: Coupling 4-methoxy-2-nitroaniline with a benzoyl chloride derivative under Schotten-Baumann conditions (refluxing in a biphasic solvent system like THF/water with NaHCO₃ as a base) .
  • Step 2: Introducing the ethylsulfonyl group via oxidation of a thioether intermediate (e.g., using mCPBA or H₂O₂ in acetic acid) .
    Optimization strategies :
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of benzoyl chloride to ensure complete acylation).
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-oxidation).
  • Use catalytic additives like DMAP to accelerate acylation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., methoxy at C4, nitro at C2). The ethylsulfonyl group shows distinct deshielded protons (δ 3.1–3.4 ppm) .
  • IR : Stretching frequencies for sulfonyl (∼1350 cm⁻¹) and amide (∼1650 cm⁻¹) groups validate functional groups .
  • X-ray crystallography : Resolves conformational details, such as dihedral angles between the benzamide and nitro-substituted aryl rings, which influence π-π stacking and solubility .

Q. How does the molecular conformation impact physicochemical properties and reactivity?

Crystal structure analyses of analogous benzamides reveal that steric hindrance from the nitro and methoxy groups restricts rotation around the amide bond, stabilizing a planar conformation. This rigidity enhances intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) but may reduce solubility in nonpolar solvents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) predict regioselectivity in derivative synthesis?

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition states to predict preferential sulfonation at the ethyl group versus competing sites. For example, Fukui indices identify nucleophilic hotspots .
  • Reaction path search tools : Software like GRRM or AFIR maps energy landscapes to identify low-barrier pathways for functionalization, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in pharmacological data (e.g., conflicting enzyme inhibition assays)?

  • Control experiments : Verify compound purity via HPLC-MS to rule out degradation products.
  • Assay conditions : Test pH dependence (sulfonyl groups are pH-sensitive) and co-solvent effects (DMSO >1% may denature proteins) .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., ionic strength, temperature) causing discrepancies .

Q. What strategies are recommended for designing derivatives with enhanced target selectivity (e.g., kinase inhibition)?

  • Bioisosteric replacement : Replace the ethylsulfonyl group with a trifluoromethanesulfonyl moiety to improve metabolic stability and binding affinity .
  • Fragment-based design : Use crystallographic data to identify key hydrogen-bonding interactions (e.g., between the nitro group and kinase hinge region) .
  • SAR studies : Systematically vary substituents on the benzamide ring and evaluate IC₅₀ shifts to map pharmacophore requirements .

Q. Methodological Notes

  • Data validation : Cross-reference experimental results with PubChem datasets (e.g., spectral libraries) to ensure reproducibility .
  • Advanced instrumentation : Utilize high-resolution mass spectrometry (HRMS) for exact mass confirmation and 2D-NMR (COSY, NOESY) for stereochemical assignments .
  • Ethical sourcing : Avoid non-peer-reviewed platforms (e.g., BenchChem) and prioritize crystallographic data from Acta Crystallographica .

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